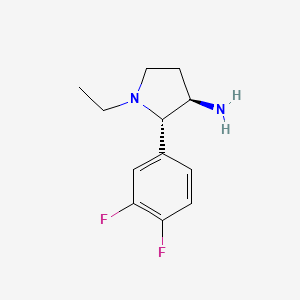

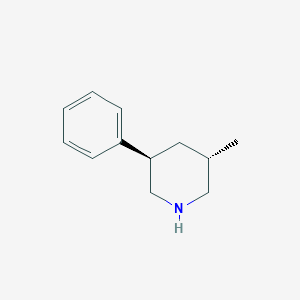

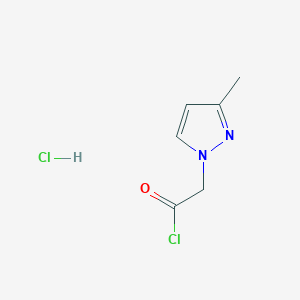

![molecular formula C6H5ClN4 B6619558 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 1440427-87-1](/img/structure/B6619558.png)

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine is a compound that belongs to the imidazopyridines group . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years using various catalysts . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of imidazopyridines, including 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine, was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .Wissenschaftliche Forschungsanwendungen

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives, including 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine, have been studied for their antimicrobial features . These compounds have shown promising results in experimental and theoretical studies, indicating their potential use in the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Properties

Imidazo[4,5-b]pyridines are known to exhibit anti-inflammatory and analgesic properties . This makes them potential candidates for the development of nonsteroidal anti-inflammatory drugs .

Antidepressant Potential

Some imidazo[4,5-b]pyridines have shown antidepressant activity . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be explored for potential use in the treatment of depression .

Cardiotonic Activity

Imidazo[4,5-b]pyridine-based drugs, such as sulmazole, act as cardiotonic agents . This indicates the potential of 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine in the development of new cardiotonic drugs .

Antiviral and Antimicrobial Activities

Imidazo[4,5-b]pyridines have been reported to possess antiviral and antimicrobial activities . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be used in the development of new antiviral and antimicrobial agents .

Use in Material Science

Imidazo[4,5-b]pyridine derivatives also possess the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and in material science owing to their special structural characteristics . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be used in the development of new materials .

Optoelectronic Devices and Sensors

Imidazo[4,5-b]pyridine derivatives have shown great potential in several research areas, including the development of optoelectronic devices and sensors . This indicates the potential use of 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine in these fields .

Anti-cancer Drugs

Imidazo[4,5-b]pyridine derivatives have been reported in different technological applications, such as anti-cancer drugs . This suggests that 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine could be explored for potential use in the development of new anti-cancer drugs .

Wirkmechanismus

Target of Action

The compound 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine is known to target Akt , a protein kinase involved in cell survival and growth . It also targets anaplastic lymphoma kinase (ALK) , which plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it potently inhibits intracellular Akt activation and its downstream target PRAS40 . In the case of ALK, the compound is part of a series of potent ALK inhibitors .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . For example, it can affect the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, growth, and survival .

Pharmacokinetics

They are designed to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The inhibition of Akt and ALK by 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine can lead to the suppression of cell growth and induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for cancer treatment .

Eigenschaften

IUPAC Name |

5-chloro-1H-imidazo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQPXVICOJKSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

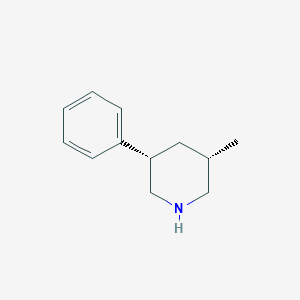

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)

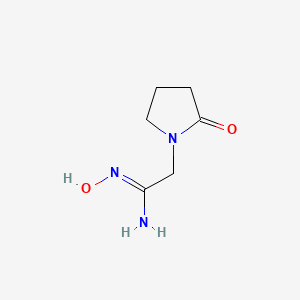

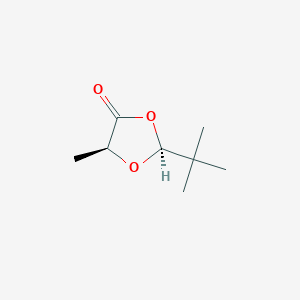

![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)

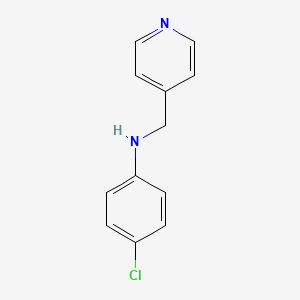

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)

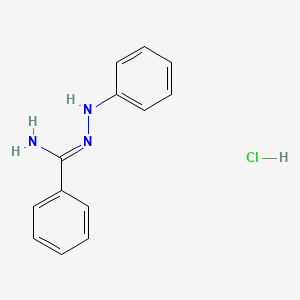

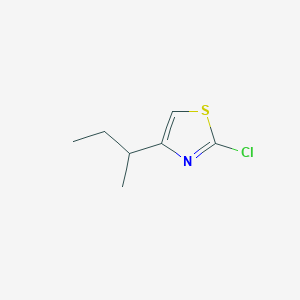

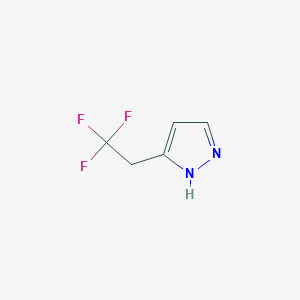

![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)